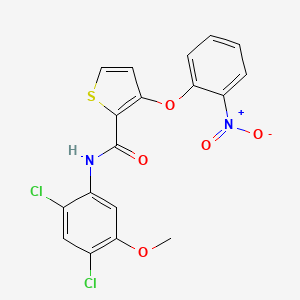
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure This compound features a thiophene ring substituted with a carboxamide group, a nitrophenoxy group, and a dichloromethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) and catalysts such as DMAP.
Attachment of the Nitrophenoxy Group: This step involves a nucleophilic aromatic substitution reaction where a nitrophenol derivative reacts with a halogenated thiophene intermediate.
Substitution with Dichloromethoxyphenyl Group: The final step includes the substitution of the thiophene ring with a dichloromethoxyphenyl group, typically through a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis systems, and stringent purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogenation catalysts, which may reduce the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated intermediates with nucleophiles under basic conditions or electrophiles under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their biological activity, including potential antimicrobial, antifungal, or anticancer properties. The presence of nitro and carboxamide groups suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
作用机制
The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group could undergo bioreduction, forming reactive intermediates that interact with cellular components. The carboxamide group may form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2,4-dichlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
- N-(2,4-dichloro-5-methoxyphenyl)-3-(2-methoxyphenoxy)thiophene-2-carboxamide
- N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)benzamide
Uniqueness
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide is unique due to the specific combination of functional groups and the thiophene core This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which may not be present in similar compounds
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5S/c1-26-16-9-12(10(19)8-11(16)20)21-18(23)17-15(6-7-28-17)27-14-5-3-2-4-13(14)22(24)25/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCGEWDVLGKNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)
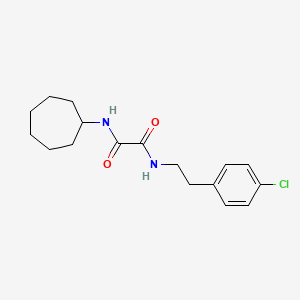
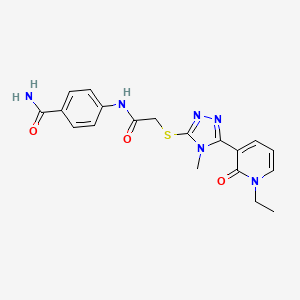
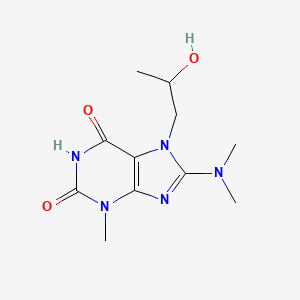
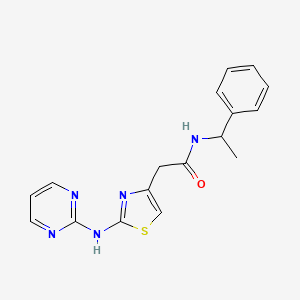
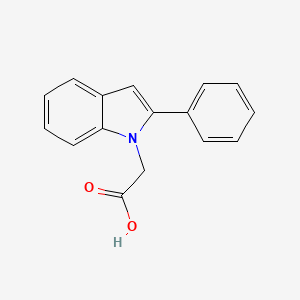
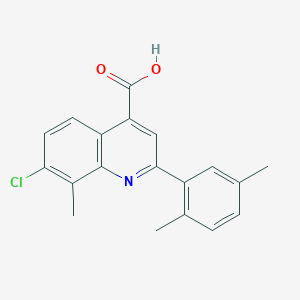
![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)
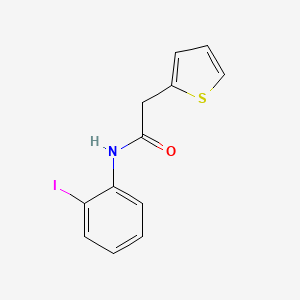
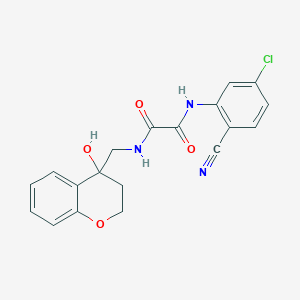
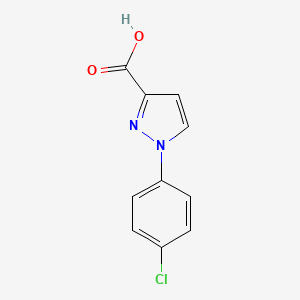
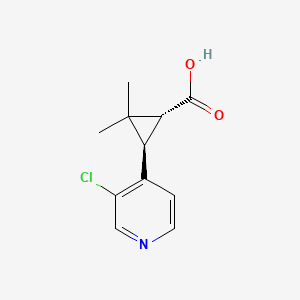
![3-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2610068.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)
